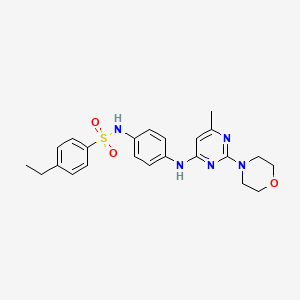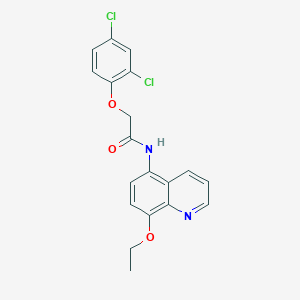![molecular formula C10H16N8S B11310233 N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11310233.png)
N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as amines and thiols. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
- N2,N4-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
- N4-ethyl-N2,N2-dimethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H16N8S |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2-N-ethyl-4-N,4-N-dimethyl-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N8S/c1-5-11-7-13-8(17(2)3)15-9(14-7)18-6-12-10(16-18)19-4/h6H,5H2,1-4H3,(H,11,13,14,15) |
Clave InChI |
IWHPYDJSGPBFIL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)N(C)C)N2C=NC(=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11310155.png)
![4-ethyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11310163.png)
![4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11310171.png)
![N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11310184.png)
![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11310186.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11310196.png)
![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11310211.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11310216.png)
![N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310220.png)


![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11310240.png)
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11310249.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11310257.png)
